4-Bromo-2-naphthoyl chloride is an aromatic compound characterized by the presence of a bromine atom and an acyl chloride functional group attached to a naphthalene ring. The molecular formula for this compound is C_{11}H_{8}BrClO, and it features a naphthalene backbone, which consists of two fused benzene rings. The introduction of the bromine atom at the 4-position and the acyl chloride at the 2-position enhances its reactivity, making it useful in various
The biological activity of 4-Bromo-2-naphthoyl chloride has been explored in various studies. Compounds with similar naphthalene structures exhibit a range of biological activities, including:
The synthesis of 4-Bromo-2-naphthoyl chloride typically involves two main steps:
These methods can be optimized for yield and purity, especially when scaled for industrial production.
4-Bromo-2-naphthoyl chloride finds applications in various fields:
Interaction studies indicate that 4-Bromo-2-naphthoyl chloride can influence various biochemical pathways. Its derivatives have been shown to affect enzyme activities, potentially modulating metabolic processes relevant to disease states. Further studies are required to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 4-Bromo-2-naphthoyl chloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-hydroxy-2-naphthoic acid | Hydroxy group at position 3 | Exhibits antioxidant properties |
| 6-Bromo-2-naphthoic acid | Bromo group at position 6 | Used in various synthetic pathways |
| 3-Amino-4-bromo-2-naphthoic acid | Amino group at position 3 | Known for enzyme inhibition properties |
| 5-Bromo-2-hydroxybenzoic acid | Hydroxy group at position 2 | Exhibits different reactivity patterns |
| 4,7-Dibromo-3-hydroxy-2-naphthoic acid | Multiple bromo substitutions | Enhanced reactivity due to multiple halogen sites |
The presence of both a bromine atom and an acyl chloride group makes 4-Bromo-2-naphthoyl chloride particularly versatile for further chemical transformations compared to its analogs. This unique combination allows for a broader range of applications in synthetic organic chemistry and medicinal chemistry.
4-Bromo-2-naphthoyl chloride exhibits a molecular formula of C₁₁H₆BrClO with a molecular weight of 269.52 grams per mole [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-bromonaphthalene-2-carbonyl chloride, reflecting the specific positions of the functional groups on the naphthalene ring system [2].
The molecular structure consists of a naphthalene backbone, which comprises two fused benzene rings, with specific substitutions at the 2 and 4 positions . The carbonyl chloride group occupies the 2-position, while the bromine atom is located at the 4-position of the naphthalene ring system [2]. This substitution pattern creates a compound with distinct electronic and steric properties that influence its reactivity and applications .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆BrClO | [2] |
| Molecular Weight | 269.52 g/mol | [2] |
| IUPAC Name | 4-bromonaphthalene-2-carbonyl chloride | [2] |
| SMILES Notation | O=C(Cl)C1=CC=C2C=C(Br)C=CC2=C1 | [2] |
| InChI | InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H | [2] |
| InChI Key | HRHJMUDIGYWLMN-UHFFFAOYSA-N | [2] |
The planar naphthalene system confers rigidity to the molecular structure, while the electron-withdrawing acyl chloride and bromine groups direct both electrophilic and nucleophilic reactions to specific ring positions [2]. The presence of these electron-withdrawing substituents significantly influences the electronic distribution within the aromatic system .
The physical properties of 4-bromo-2-naphthoyl chloride are characteristic of acyl chlorides and halogenated aromatic compounds [10] [12]. The compound exists as a solid under standard conditions, which is typical for acyl chloride derivatives of naphthalene [10].
| Property | Observed Value | Reference Compounds | Notes |
|---|---|---|---|
| Physical State | Solid | Similar naphthoyl chlorides | [10] [12] |
| Appearance | Not specifically reported | White to light brown (related compounds) | [11] [13] |
| Melting Point | Data not available | 16-19°C (1-naphthoyl chloride) | [10] |
| Boiling Point | Data not available | 297.5°C (1-naphthoyl chloride) | [10] |
| Density | Data not available | 1.3 g/cm³ (1-naphthoyl chloride) | [10] |
The compound exhibits moisture sensitivity, a characteristic property of acyl chlorides due to their reactivity with water [30] [31] [32]. This moisture sensitivity necessitates storage under anhydrous conditions to prevent hydrolysis reactions [32]. Related naphthoyl chlorides demonstrate similar physical characteristics, with 2-naphthoyl chloride showing a melting point range of 50-52°C and appearing as crystalline chunks with a gray to brown coloration [12].
The flash point of related compounds exceeds 230°F, indicating relatively low volatility under standard conditions [12] [13]. Storage conditions typically require inert atmosphere and room temperature maintenance to preserve compound integrity [12] [32].
4-Bromo-2-naphthoyl chloride exhibits highly reactive chemical properties characteristic of acyl chlorides, with additional reactivity conferred by the bromine substituent [16]. The compound functions as a strong electrophile due to the electron-withdrawing nature of both the carbonyl chloride group and the bromine atom .
The compound undergoes rapid hydrolysis when exposed to water, following the typical mechanism for acyl chloride hydrolysis [30] [31]. This reaction proceeds through a nucleophilic addition-elimination mechanism, where water acts as the nucleophile attacking the electrophilic carbonyl carbon [31]. The hydrolysis produces 4-bromo-2-naphthoic acid and hydrogen chloride gas as products [31].
The hydrolysis mechanism involves initial nucleophilic attack by water on the carbonyl carbon, followed by elimination of the chloride ion [31]. The reaction is highly exothermic and occurs readily at room temperature, making the compound moisture-sensitive and requiring anhydrous storage conditions [30] [31].
4-Bromo-2-naphthoyl chloride participates in nucleophilic acyl substitution reactions, where various nucleophiles can replace the chloride leaving group [16] [18]. These reactions follow an addition-elimination mechanism typical of acyl chlorides, with the formation of tetrahedral intermediates [16].
The reactivity profile allows for the formation of diverse derivatives through reactions with amines, alcohols, and other nucleophiles [19]. The bromine substituent can also serve as a site for further chemical modifications, including cross-coupling reactions and nucleophilic aromatic substitution under appropriate conditions [16].
| Reaction Type | Mechanism | Products | Conditions |
|---|---|---|---|
| Hydrolysis | Nucleophilic addition-elimination | 4-bromo-2-naphthoic acid + HCl | Water, room temperature [31] |
| Aminolysis | Nucleophilic acyl substitution | Amide derivatives | Amine nucleophiles [19] |
| Alcoholysis | Nucleophilic acyl substitution | Ester derivatives | Alcohol nucleophiles [19] |
| Cross-coupling | Palladium catalysis | Substituted naphthalenes | Metal catalysts [16] |
The electronic properties of 4-bromo-2-naphthoyl chloride are significantly influenced by the electron-withdrawing effects of both the carbonyl chloride and bromine substituents [2]. These groups create electron-deficient regions within the aromatic system, enhancing the electrophilic character of the compound .
The compound exhibits characteristic reactivity patterns associated with activated aromatic systems, where the electron-withdrawing substituents facilitate nucleophilic aromatic substitution reactions under appropriate conditions [16]. The bromine atom can serve as a leaving group in substitution reactions, particularly in the presence of strong nucleophiles or under catalytic conditions [16].
The stability of 4-bromo-2-naphthoyl chloride is primarily limited by its susceptibility to hydrolysis and reaction with nucleophiles [29] [30]. The compound requires protection from moisture and basic conditions to maintain structural integrity [30] [32]. Storage under inert atmosphere conditions prevents unwanted reactions with atmospheric moisture and oxygen [32].
The synthesis of 4-Bromo-2-naphthoyl chloride follows well-established methodologies that can be categorized into three primary traditional approaches, each offering distinct advantages and limitations in terms of yield, selectivity, and practical implementation.
The most commonly employed traditional route involves a multi-step sequence beginning with Friedel-Crafts acylation of 4-bromonaphthalene [1]. This methodology, extensively documented in synthetic organic chemistry literature, proceeds through acetylation using acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. The resulting 4-bromo-1-acetylnaphthalene undergoes oxidative transformation using the King reaction conditions, involving iodine and pyridine to generate pyridinium salt intermediates [1]. Subsequent basic hydrolysis and acidification yield the corresponding 4-bromo-1-naphthoic acid, which is then converted to the target acid chloride using thionyl chloride [2] [3].
The mechanism involves initial formation of an acylium ion through coordination of aluminum chloride with acetyl chloride, followed by electrophilic aromatic substitution at the activated naphthalene ring [4]. The oxidation step proceeds through formation of an iodinated intermediate that undergoes nucleophilic attack by pyridine, creating a quaternary pyridinium salt. Hydrolytic cleavage of this intermediate under basic conditions provides the carboxylic acid functionality [1].
An alternative traditional approach utilizes Grignard reagent chemistry, beginning with 4-bromo-1-bromonaphthalene as the starting material [5] [6]. This methodology involves initial formation of the organomagnesium reagent through treatment with magnesium metal under anhydrous conditions. The resulting Grignard reagent undergoes carboxylation with carbon dioxide at low temperatures, typically maintained at -78°C, to prevent side reactions and ensure optimal yield [7].
The carboxylation reaction proceeds through nucleophilic attack of the organometallic carbon on the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. Acidic workup liberates the free carboxylic acid, which is subsequently converted to the acid chloride using standard chlorinating reagents [5]. This route offers the advantage of high regioselectivity and good functional group tolerance, making it particularly suitable for synthesis of substituted naphthoic acid derivatives.
The third traditional approach begins with naphthalene as the starting substrate and involves sequential bromination and functionalization steps [8] [9]. Selective bromination of naphthalene can be achieved using elemental bromine under controlled conditions, with the regioselectivity dependent on reaction temperature, solvent system, and the presence of catalytic additives. The brominated naphthalene derivatives undergo further functionalization through Grignard formation and carboxylation, following similar mechanistic pathways as described in the previous section [10].
This approach offers the advantage of utilizing readily available starting materials but requires careful control of bromination selectivity to avoid formation of multiple regioisomers. The polybromination studies indicate that controlled conditions can achieve selective formation of specific brominated naphthalene derivatives, with yields varying based on the specific substitution pattern desired [8].
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Friedel-Crafts Acylation → Oxidation → Acid Chloride Formation | 4-Bromonaphthalene | Acetyl chloride/AlCl₃, I₂/Pyridine, NaOH, SOCl₂ | 60-75 | Multi-step, 0-85°C |
| Grignard Synthesis → Carboxylation → Acid Chloride Formation | 4-Bromo-1-bromonaphthalene | Mg, CO₂, SOCl₂ | 70-85 | Anhydrous conditions, -78°C to RT |
| Direct Bromination → Carboxylation → Acid Chloride Formation | Naphthalene | Br₂, Mg, CO₂, SOCl₂ | 50-65 | Multi-step, RT to reflux |
Modern synthetic approaches to 4-Bromo-2-naphthoyl chloride have evolved to incorporate advanced methodologies that offer improved efficiency, selectivity, and environmental compatibility compared to traditional routes.
Contemporary synthetic methodologies increasingly rely on transition metal-catalyzed cross-coupling reactions to construct complex naphthalene derivatives [11]. Palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling, offer excellent opportunities for regioselective introduction of functional groups onto the naphthalene framework. The use of potassium vinyltrifluoroborate in conjunction with palladium catalysts enables efficient formation of vinyl-substituted naphthoic acids, which can serve as precursors to the target acid chloride [12].
The mechanism involves oxidative addition of the palladium catalyst to the aryl halide bond, followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to form the new carbon-carbon bond [11]. This approach offers exceptional functional group tolerance and allows for precise control of substitution patterns on the naphthalene ring system.
Advanced synthetic methodologies have identified unique rearrangement processes that provide access to naphthoic acid derivatives through unexpected pathways [13]. The Lewis acid-mediated acyl shift of oxabenzonorbornadienes represents a novel approach to constructing substituted naphthoic acid esters, which can be subsequently converted to the corresponding acid chlorides. This methodology utilizes boron trifluoride etherate as the Lewis acid catalyst, promoting a 1,2-acyl shift that results in formation of hydroxynaphthoic acid derivatives [13].
The mechanism involves initial coordination of the Lewis acid to the oxabicyclic system, followed by ring opening and acyl migration to generate the naphthalene framework with the desired substitution pattern. The reaction proceeds through carbocationic intermediates that undergo rearomatization to yield the final products [13].
The implementation of continuous flow chemistry represents a significant advancement in the synthesis of naphthoyl chlorides [14]. Flow chemistry methodologies offer precise control over reaction parameters, including temperature, residence time, and reagent mixing, resulting in improved yields and reduced formation of side products. The tandem Friedel-Crafts reaction conducted under continuous flow conditions demonstrates excellent efficiency in constructing naphthalene derivatives [14].
Flow reactor systems provide enhanced heat and mass transfer characteristics compared to traditional batch processes, enabling reactions to be conducted under more controlled conditions. The high surface-to-volume ratio of microreactors facilitates rapid temperature equilibration and efficient mixing of reagents, resulting in improved reaction outcomes [14]. Scale-up of flow processes is readily achieved by adjusting flow rates, processing time, or reactor volume, making this approach particularly attractive for industrial applications.
Industrial production of 4-Bromo-2-naphthoyl chloride requires careful consideration of process economics, safety requirements, and environmental impact, leading to the development of specialized manufacturing approaches that differ significantly from laboratory-scale synthesis.
Industrial batch processes for naphthoyl chloride production typically employ stirred tank reactors with precise temperature control systems [15] [16]. The acid chloride formation step, being the final and most critical transformation, requires specialized equipment capable of handling corrosive hydrogen chloride byproducts and maintaining anhydrous conditions throughout the process. Temperature control within ±2°C precision is essential to prevent decomposition and ensure consistent product quality [17] [18].
The selection of chlorinating agents for industrial processes is primarily driven by economic considerations and waste management requirements [3] [19]. Thionyl chloride remains the preferred reagent due to its gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be readily separated from the product and potentially recovered or neutralized [20] [3]. The reaction typically proceeds under reflux conditions for 2-12 hours, depending on the specific substrate and desired conversion level [2] [21].
Industrial purification processes commonly employ distillation or crystallization techniques, with the choice dependent on the thermal stability of the product and the presence of impurities [23]. The storage and handling of acid chlorides require specialized conditions, including maintenance of anhydrous atmosphere and temperature control between 0-6°C to prevent hydrolysis and decomposition [23] [17].
Advanced industrial facilities increasingly utilize continuous manufacturing systems that offer superior process control and reduced environmental impact compared to traditional batch operations [14] [15]. Continuous flow reactors provide enhanced safety profiles by minimizing the inventory of hazardous intermediates and enabling precise control of reaction conditions [14].
The implementation of continuous flow systems for acid chloride synthesis requires specialized reactor designs capable of handling corrosive reaction conditions while maintaining precise temperature and residence time control [14]. Microreactor technology offers particular advantages for exothermic chlorination reactions, providing efficient heat removal and preventing thermal runaway conditions that can occur in larger batch reactors [14].
Industrial continuous flow systems typically achieve throughput rates of 0.1-10 kg/h with residence times of 160-600 seconds, significantly shorter than corresponding batch processes [14]. The rapid processing times minimize exposure of acid chlorides to conditions that could promote hydrolysis or other degradation pathways, resulting in higher product purity and yield.
Industrial production of 4-Bromo-2-naphthoyl chloride requires comprehensive quality control systems to ensure consistent product quality and compliance with regulatory requirements [16]. Standard analytical techniques include gas chromatography for purity analysis, nuclear magnetic resonance spectroscopy for structural confirmation, and melting point determination for identity verification [23] [18].
Modern industrial facilities implement online monitoring systems that provide real-time analysis of reaction progress and product quality [16]. These systems enable immediate process adjustments to maintain optimal reaction conditions and prevent formation of impurities that could compromise product quality or yield.
The storage and transportation of naphthoyl chlorides require specialized handling procedures due to their corrosive nature and reactivity with moisture [17] [18]. Industrial facilities typically employ fluorinated high-density polyethylene containers with polytetrafluoroethylene-lined caps to prevent contamination and ensure product stability during storage and transport [16].
| Parameter | Batch Process | Continuous Flow | Semi-Batch |
|---|---|---|---|
| Reactor Type | Stirred Tank Reactor | Microreactor/Tubular | Fed-Batch Reactor |
| Temperature Control | ±2°C precision | ±1°C precision | ±3°C precision |
| Pressure Requirements | Atmospheric to 5 bar | 1-20 bar | Atmospheric to 3 bar |
| Throughput (kg/h) | 10-100 | 0.1-10 | 5-50 |
| Residence Time | 2-8 hours | 160-600 seconds | 1-4 hours |
| Purification Method | Distillation/Crystallization | Inline separation | Crystallization |
| Quality Control | GC, NMR, MP | Online monitoring | Batch analysis |
The selection of appropriate chlorinating reagents for industrial acid chloride formation requires evaluation of multiple factors including reaction efficiency, byproduct management, and cost considerations. Thionyl chloride and oxalyl chloride represent the most commonly employed reagents in industrial settings, with thionyl chloride offering advantages in terms of gaseous byproduct formation and oxalyl chloride providing superior conversion efficiency under mild conditions [20] [3] [19].
| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene | 0-85 | 30 min - 12 h | 85-98 | SO₂, HCl |
| Oxalyl Chloride (COCl)₂ | Dichloromethane, THF | 0-25 | 2-4 h | 90-100 | CO, CO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Neat or Dichloromethane | 25-50 | 1-3 h | 80-95 | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Dichloromethane | 0-40 | 2-6 h | 75-90 | HCl, PCl₂OH |